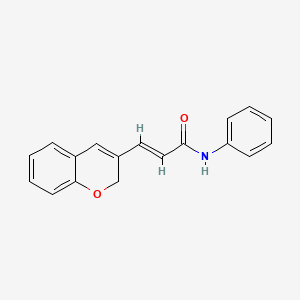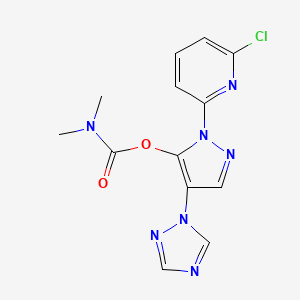![molecular formula C25H20N2O4S B2659879 1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634560-16-0](/img/no-structure.png)
1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring and a thiazole ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and thiazole is a similar five-membered ring with one nitrogen and one sulfur atom . These types of structures are often found in biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Luminescent Polymers
Highly Luminescent Polymers : The compound 1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has applications in the development of highly luminescent polymers. For instance, polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic electronics and photonics (Zhang & Tieke, 2008).
Chemical Synthesis and Biological Activity
Regioselectivity in Chemical Reactions : The compound plays a role in 1,3-dipolar cycloaddition reactions, which are significant in both mechanistic and synthetic organic chemistry. Such reactions are important for the synthesis of compounds with various biological activities, including antimicrobial properties (Zaki, Sayed, & Elroby, 2016).
Photoluminescent Materials
New Photoluminescent Conjugated Polymers : This compound is integral in synthesizing photoluminescent conjugated polymers and copolymers. These materials, due to their strong photoluminescence, are candidates for use in electronic applications like light-emitting diodes (LEDs) and solar cells (Beyerlein & Tieke, 2000).
Polymer Chemistry
Conjugated Polyelectrolytes : The compound is used in the synthesis of novel conjugated polyelectrolytes, particularly in electron transport layers of polymer solar cells. Its structure, which includes a diketopyrrolopyrrole backbone, offers high conductivity and electron mobility, enhancing the efficiency of these solar cells (Hu et al., 2015).
Medicinal Chemistry
Synthesis and Anti-HIV Activity : Derivatives of this compound have been synthesized and evaluated for their anti-HIV activity. This research contributes to the development of novel pharmacological agents targeting HIV-1 (Danel, Pedersen, & Nielsen, 1998).
Organic Synthesis
New Synthetic Approaches : The compound is central to novel synthetic methods for creating diverse chemical libraries. These methods are vital for the efficient and practical synthesis of complex organic molecules, which have applications in various fields of chemistry and pharmacology (Vydzhak & Panchishin, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the chromeno[2,3-c]pyrrole-3,9-dione core structure followed by the addition of the thiazol-2-yl and allyloxyphenyl groups.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "malonic acid", "ethyl acetoacetate", "thiourea", "allyl bromide", "3-hydroxyacetophenone", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-pyrrole-3,4-dione by reacting 2,4-dimethylbenzaldehyde with malonic acid and ethyl acetoacetate in the presence of sulfuric acid and sodium nitrite.", "Step 2: Synthesis of 2-(2,4-dimethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-pyrrole-3,4-dione with 3-hydroxyacetophenone in the presence of sodium hydroxide and acetic acid.", "Step 3: Synthesis of 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting 2-(2,4-dimethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with thiourea and allyl bromide in the presence of potassium carbonate.", "Step 4: Synthesis of 1-(3-(allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with methyl iodide and palladium on carbon in the presence of sodium bicarbonate." ] } | |
CAS-Nummer |
634560-16-0 |
Produktname |
1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Molekularformel |
C25H20N2O4S |
Molekulargewicht |
444.51 |
IUPAC-Name |
6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O4S/c1-4-9-30-17-7-5-6-16(13-17)21-20-22(28)18-11-14(2)15(3)12-19(18)31-23(20)24(29)27(21)25-26-8-10-32-25/h4-8,10-13,21H,1,9H2,2-3H3 |
InChI-Schlüssel |
SWZZLHQBPWRKOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OCC=C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2659796.png)
![1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2659799.png)
![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2659802.png)
![8-chloro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659804.png)




![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)
![(E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one](/img/structure/B2659812.png)


![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2659816.png)
